N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
“N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle . Compounds containing the imidazo[1,2-a]pyridine moiety have been recognized for their wide range of applications in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazo[1,2-a]pyridines can be synthesized through the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazo[1,2-a]pyridine ring fused to a phenylthiazole ring. The ethyl and carboxamide groups are attached to the nitrogen atoms in the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
Antimycobacterial Activity
Research has identified imidazo[1,2-a]pyridine-3-carboxamide derivatives as promising scaffolds for developing new antimycobacterial agents. These compounds, including those with N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide structures, have shown considerable activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis (MTB) strains. For instance, specific derivatives demonstrated significant inhibition of MTB growth, highlighting their potential for further development as therapeutic agents against tuberculosis (Lv et al., 2017). Similarly, another study focused on N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties, which were synthesized and showed excellent in vitro activity against drug-sensitive and multidrug-resistant MTB strains (Li et al., 2020).
Synthesis and Chemical Properties
The synthesis and chemical properties of imidazo[1,2-a]pyridine derivatives have been extensively studied. For example, a one-pot synthesis technique has been developed for imidazo[1,5-a]pyridines, allowing for the introduction of various substituents, which is crucial for the exploration of their biological activities (Crawforth & Paoletti, 2009). Furthermore, research has been conducted on the synthesis of novel pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines, exploring their potential biological activity due to their unique fused triazine structure (Zamora et al., 2004).
Cellular Permeability
The study of cellular permeability is essential for understanding how these compounds might be absorbed and utilized within biological systems. Research on pyrrole-imidazole (Py-Im) polyamides, for instance, has investigated the effects of size and linker types on cellular permeability. These studies provide valuable insights into the design of more efficient drug molecules by optimizing their ability to penetrate cells (Liu & Kodadek, 2009).
Future Directions
Properties
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-2-23(13-16-12-21-18-10-6-7-11-24(16)18)20(25)17-14-26-19(22-17)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYAYCWBIJHYLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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